2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
This compound features a pyrido[1,2-a]pyrimidine core substituted at position 2 with a 4-benzylpiperidin-1-yl group and at position 9 with a methyl group. The aldehyde at position 3 enhances reactivity, making it a versatile intermediate for further derivatization. It is synthesized via nucleophilic substitution of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with amines like methyl-N-benzylglycinate in methanol/triethylamine under reflux . Commercial availability is confirmed by supplier listings (CAS: 850160-60-0) .
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-6-5-11-25-20(16)23-21(19(15-26)22(25)27)24-12-9-18(10-13-24)14-17-7-3-2-4-8-17/h2-8,11,15,18H,9-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMYUGHIQVOBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23N3O2
- Molecular Weight : 365.44 g/mol
- Structure : The compound features a pyrido[1,2-a]pyrimidine core with a benzylpiperidine substituent and an aldehyde group, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity :
- Compounds with similar structures have shown significant antitumor properties. The fused heterocycles in pyrido[1,2-a]pyrimidines are often associated with various bioactivities including anticancer effects. For instance, derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidines have been linked to the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:
- Inhibition of Enzymatic Activity : Many pyrido[1,2-a]pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Modulation of Signal Transduction Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against HT-29 colon cancer cells with an IC50 value in the low micromolar range. |
| Study 2 | Showed anti-inflammatory effects in a murine model of arthritis, reducing paw swelling significantly compared to control groups. |
| Study 3 | Investigated neuroprotective effects in an in vitro model of oxidative stress, indicating reduced neuronal death and improved cell viability. |
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacological Activity :
- The compound exhibits potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases. Its structural similarity to known piperidine derivatives suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that compounds with similar structures have shown efficacy in modulating neurotransmitter release and receptor activity, which could be beneficial in treating conditions like Parkinson's disease and schizophrenia .
-
Antimicrobial Properties :
- Recent studies have evaluated the antimicrobial activity of derivatives related to 2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde against various pathogens. For instance, compounds synthesized from piperidine frameworks have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
-
Antiviral Activity :
- The compound has been investigated for its potential antiviral properties, particularly against HIV. Studies have shown that piperidine derivatives can inhibit reverse transcriptase, an essential enzyme for viral replication. The design of new derivatives based on this compound could lead to the development of more effective HIV treatments .
Case Study 1: Neuroprotective Effects
A study conducted on a series of pyrido[1,2-a]pyrimidine derivatives revealed that modifications to the benzylpiperidine moiety significantly enhanced neuroprotective effects in vitro. The compound was tested in cellular models of oxidative stress and showed a reduction in cell death compared to control groups .
Case Study 2: Antimicrobial Screening
In a recent screening program, a library of compounds derived from piperidine was evaluated for antimicrobial efficacy. One derivative closely related to this compound exhibited potent activity against Candida albicans and Pseudomonas aeruginosa. This finding supports the potential for developing new antifungal agents based on this scaffold .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine/Piperazine Moiety
Target Compound
Analog 1 : 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 496011-40-6)
- Structure : Piperazine ring with a 2-methoxyphenyl substituent.
- Molecular Weight : 407.43 g/mol (estimated).
- Key Features: The methoxy group introduces electron-donating effects, which may alter receptor binding compared to the benzyl group.
Analog 2 : 2-(Thiomorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS: 489401-12-9)
Modifications to the Pyrido[1,2-a]pyrimidine Core
Analog 3 : 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
- Structure : Imidazo[1,2-a]pyrimidine core with a phenyl group at position 2.
- This compound exhibits antitumor activity (IC₅₀ values in micromolar range) .
Analog 4 : 2-[(2-Hydroxyethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CID 1552315)
Structural and Pharmacokinetic Insights
- Lipophilicity : The benzyl group (target compound) increases logP compared to hydroxyethyl (Analog 4) or methoxyphenyl (Analog 1) groups.
- Solubility : Piperazine and hydroxyethyl analogs are more water-soluble due to polar substituents .
- Metabolic Stability : Thiomorpholine (Analog 2) and benzyl groups may resist oxidative metabolism better than smaller alkyl chains .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions between pyrido-pyrimidine intermediates and benzylamine derivatives under reflux conditions (e.g., ethanol or DMF). Key steps include the formation of the carboxamide or carbaldehyde moiety. Optimization involves solvent selection (polar aprotic solvents for better yield), temperature control (80–120°C), and catalysts such as Lewis acids (e.g., ZnCl₂). Monitoring reaction progress via TLC or HPLC is critical to minimize side products .
Q. How is structural confirmation performed using spectroscopic methods?
Elemental analysis confirms empirical formula accuracy, while ¹H NMR spectroscopy identifies aromatic proton environments. For example, the pyrido-pyrimidine core exhibits distinct shifts at δ 7.8–8.5 ppm for aromatic protons, and benzylpiperidine substituents show characteristic splitting patterns (e.g., δ 3.5–4.0 ppm for piperidine CH₂ groups). Additional validation via ¹³C NMR and IR spectroscopy can resolve ambiguities in carbonyl (C=O, ~1700 cm⁻¹) and aldehyde (CHO, ~2850–2720 cm⁻¹) functional groups .
Q. What in vivo models are suitable for initial analgesic activity screening?
The "acetic acid-induced writhing" model is a standard assay. Mice are administered the compound (10–50 mg/kg, intraperitoneal), followed by acetic acid injection. Analgesic efficacy is quantified by counting writhes over 20 minutes. Positive controls (e.g., aspirin) and statistical analysis (ANOVA with post-hoc tests) are essential for validating dose-dependent activity .
Advanced Research Questions
Q. How can computational methods enhance synthesis design and mechanistic studies?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular dynamics simulations optimize solvent interactions. Tools like Gaussian or ORCA model electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Computational reaction path searching, as employed by ICReDD, reduces experimental iterations by predicting optimal conditions (e.g., pH, solvent polarity) and identifying side-reaction bottlenecks .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Comparative structure-activity relationship (SAR) studies are critical. For example, replacing the pyrido-pyrimidine core with bioisosteric 4-hydroxyquinolin-2-one nuclei (as seen in analogs) may alter binding affinity. Use molecular docking (AutoDock Vina) to map interactions with targets like COX-2 or µ-opioid receptors. Validate discrepancies via in vitro assays (e.g., radioligand binding) and meta-analysis of published IC₅₀ values .
Q. How can bioisosteric modifications improve pharmacokinetic properties?
Bioisosteric replacement of the aldehyde group with carboxamide or thiazolidinone moieties (as in related compounds) enhances metabolic stability. For example, thiazolidinone analogs show improved oral bioavailability due to reduced first-pass metabolism. Pharmacokinetic modeling (GastroPlus) predicts absorption parameters, while in vitro CYP450 inhibition assays assess metabolic liabilities. Pair these with logP measurements to balance solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
